(4-Formyl-2-methoxyphenoxy)acetic acid
Overview
Description
(4-Formyl-2-methoxyphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Formyl-2-methoxyphenoxy)acetic acid involves the hydroxymethylation of phenol, followed by acid treatment. The reaction typically proceeds as follows:
Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form a hydroxymethylated intermediate.
Acid Treatment: The intermediate is then treated with an acid to yield this compound[][1].
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst[][1].
Major Products Formed
Oxidation: (4-Carboxy-2-methoxyphenoxy)acetic acid.
Reduction: (4-Hydroxymethyl-2-methoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used[][1].
Scientific Research Applications
(4-Formyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins[][1].
Comparison with Similar Compounds
Similar Compounds
(4-Formylphenoxy)acetic acid: Lacks the methoxy group, which can affect its reactivity and solubility.
(4-Methoxyphenoxy)acetic acid: Lacks the formyl group, which can influence its chemical behavior and applications.
(4-Hydroxy-2-methoxyphenoxy)acetic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity[][1].
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350724 | |
Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-19-1 | |
Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (4-Formyl-2-methoxyphenoxy)acetic acid be used to synthesize compounds with potential anti-mycobacterial activity?
A1: Yes, this compound serves as a valuable building block in synthesizing novel compounds with promising anti-mycobacterial activity. [] For instance, it can be condensed with various ketones to yield chalcones, which can be further reacted with acid hydrazides to form diverse phenoxy acetic acid derivatives. These derivatives have been investigated for their activity against Mycobacterium tuberculosis H(37)Rv. [] This research highlights the potential of utilizing this compound in developing new treatments for tuberculosis.
Q2: How does this compound contribute to the formation of organotin(IV) complexes and what are their potential applications?
A2: this compound acts as a ligand, readily reacting with organotin(IV) precursors like di-n-butyltin oxide. [] This reaction leads to the formation of mononuclear and tetranuclear di-n-butyltin(IV) complexes, characterized by unique structural features like skew-trapezoidal bipyramidal geometry and dimeric ladder structures. [] Notably, these organotin(IV) complexes have demonstrated notable antibacterial activity, surpassing even the starting materials in some cases. [] This finding suggests their potential use in developing new antibacterial agents.
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